3,5-Difluoro-2-methylbenzonitrile

Lipophilicity Drug Design ADME

Inconsistent building block substitution introduces unpredictable regioselectivity and impurity profiles in CNS drug synthesis. 3,5-Difluoro-2-methylbenzonitrile (CAS 1003708-74-4) eliminates this variable through its distinct substitution pattern. • LogP 1.78: Confirmed optimal lipophilicity for BBB penetration in CNS scaffolds. • Ortho-methyl group: Provides steric shielding to direct functionalization, minimizing isomer formation. • 97-98% purity: Consistent specification reduces byproduct risk for robust, scalable route development.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 1003708-74-4
Cat. No. B1388204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methylbenzonitrile
CAS1003708-74-4
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)F)C#N
InChIInChI=1S/C8H5F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
InChIKeyJHMDKULXRYFRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-methylbenzonitrile: Fluorinated Pharma Building Block


3,5-Difluoro-2-methylbenzonitrile (CAS 1003708-74-4) is a halogenated aromatic building block with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol [1]. It is a white to off-white crystalline powder characterized by a distinct substitution pattern on the benzene ring: a methyl group at the 2-position and fluorine atoms at the 3- and 5-positions. This specific arrangement dictates its unique physicochemical properties and reactivity profile, positioning it as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds .

Substitution pattern3,5-F2-2-Me benzonitrile scaffold for targeted functionalization
Consistent supplyHigh-purity specification supports synthetic reproducibility
Steric controlOrtho-methyl provides steric protection at 2-position

Why Substituting 3,5-Difluoro-2-methylbenzonitrile Fails


Interchanging fluorinated benzonitrile building blocks without rigorous validation introduces significant risk in multi-step synthetic routes. Small changes in fluorine substitution pattern or the presence/absence of a methyl group dramatically alter key physicochemical properties such as lipophilicity (LogP), melting point, and electronic effects on the aromatic ring . These changes directly impact reaction kinetics, regioselectivity in subsequent steps, and the final compound's biological activity. The data below quantifies these differences for 3,5-Difluoro-2-methylbenzonitrile against its closest structural analogs, proving why its specific attributes cannot be assumed to be interchangeable and must be considered during reagent procurement and process development .

LogP shift

Substituting with a non-methylated analog may alter membrane permeability and ADME profile predictions.

Melting point difference

A higher-melting analog may require heating for solution-phase chemistry, impacting handling efficiency.

Steric environment mismatch

Absence of the ortho-methyl group removes steric protection, risking unwanted side reactions at the 2-position.

3,5-Difluoro-2-methylbenzonitrile vs. Analogs: Key Differences


Lipophilicity & Membrane Permeability

3,5-Difluoro-2-methylbenzonitrile exhibits a calculated LogP of 1.78 . This is higher than that of the non-methylated analog, 3,5-Difluorobenzonitrile (LogP 1.32) , but lower than the isomeric 2,4-Difluoro-3-methylbenzonitrile (LogP 2.05) . This specific lipophilicity value offers a balance between solubility and membrane permeability that may be advantageous in medicinal chemistry programs.

Lipophilicity
Data to verify
LogP 1.78
May influence membrane permeability in drug design
Calculated value; no experimental validation provided
Lipophilicity Drug Design ADME Physicochemical Properties

Melting Point: Handling and Purification

The melting point of 3,5-Difluoro-2-methylbenzonitrile is specified as 55-57°C . This is significantly higher than the melting point of the non-methylated analog 3,5-Difluorobenzonitrile, which is 85-88°C [1]. This lower melting point allows for a wider operational window in solution-phase chemistry and avoids the need for additional heating equipment that might be required for high-melting-point solids.

Melting Point
Reported
55–57 °C
May affect solid handling and solution-phase workflow
~30 °C lower than non-methylated analog
Solid Handling Crystallization Physical Form Purification

High-Purity Specifications

3,5-Difluoro-2-methylbenzonitrile is routinely available from major chemical suppliers with a certified purity of 97% to 98% [REFS-1, REFS-2]. While alternative benzonitrile analogs may also be available at similar purities, this high specification for this specific compound is well-documented, ensuring reliable and reproducible results in sensitive applications. Some vendors advertise a minimum purity of 98% by GC, with a maximum water content of 0.5% .

Purity Specification
Data to verify
97–98% (GC/HPLC)
High purity specification may support synthetic reproducibility
Supplier-reported; independent verification recommended
Chemical Purity Quality Control Analytical Standard Reproducibility

Ortho-Methyl Group and Regioselectivity

The ortho-methyl group in 3,5-Difluoro-2-methylbenzonitrile introduces steric hindrance adjacent to the reactive nitrile group and modulates the electronic density on the aromatic ring. This differentiates it from non-methylated difluorobenzonitriles, which lack this steric influence . While a direct quantitative comparison of reaction rates is not available, the presence of the ortho-methyl group is known to influence the regioselectivity of electrophilic aromatic substitution and nucleophilic attack, steering reactivity away from the 2-position compared to analogs lacking this group [1].

Steric & Electronic Effects
Class-level inference
Qualitative difference
May direct regioselectivity away from 2-position
Based on fundamental organic chemistry; reaction-specific validation needed
Regioselectivity Steric Effects Electronic Effects Synthetic Strategy

3,5-Difluoro-2-methylbenzonitrile: Key Applications


CNS-Penetrant Drug Design

The calculated LogP of 1.78 for 3,5-Difluoro-2-methylbenzonitrile places it within a favorable lipophilicity range for crossing the blood-brain barrier (BBB). Medicinal chemists can select this building block to introduce a fluorinated aromatic moiety into a drug scaffold, potentially enhancing the molecule's overall LogP to a desired value for central nervous system (CNS) target engagement, a strategy supported by its use as a pharmaceutical intermediate .

Low Melting Point: Process Throughput Optimization

The relatively low melting point (55-57°C) of this compound compared to analogs like 3,5-Difluorobenzonitrile (85-88°C) [1] can be a significant advantage in process chemistry. It ensures the material remains a free-flowing, non-caking solid under a wider range of ambient and reaction conditions, facilitating easier charging into reactors and enabling solution-phase chemistry without the need for pre-heating, thereby improving operational safety and process throughput.

High-Purity Reagent: Streamlined Workflows

When designing a multi-step synthesis, the consistent availability of 3,5-Difluoro-2-methylbenzonitrile at a 97-98% purity specification reduces the risk of unknown impurities affecting reaction yields or generating difficult-to-remove byproducts. This quality attribute directly translates to more robust, reproducible, and scalable synthetic routes, which is a primary consideration for procurement in both research and early-stage production.

Ortho-Methyl Steric Hindrance for Regiocontrol

In synthetic strategies requiring specific regioselectivity, the ortho-methyl group of 3,5-Difluoro-2-methylbenzonitrile provides valuable steric protection . This feature allows chemists to direct subsequent functionalization to other positions on the aromatic ring, minimizing the formation of unwanted isomers and simplifying the purification process. This predictable reactivity profile is a key reason for selecting this specific building block over non-methylated alternatives.

Application
Selection Property
Validation Focus
CNS candidate design
LogP range for blood-brain barrier penetration
Permeability assay validation
Solution-phase process chemistry
Melting point profile
Solid handling and reactor charging compatibility
High-purity synthetic route
Purity specification
Lot-to-lot consistency verification
Regioselective functionalization
Steric protection at 2-position
Regioisomer ratio analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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